molecular formula C14H12N2O B2961574 N-(6-phenylpyridin-3-yl)prop-2-enamide CAS No. 2270918-82-4

N-(6-phenylpyridin-3-yl)prop-2-enamide

Cat. No.: B2961574
CAS No.: 2270918-82-4
M. Wt: 224.263
InChI Key: QTWQFEORVFBYMM-UHFFFAOYSA-N
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Description

N-(6-phenylpyridin-3-yl)prop-2-enamide is a synthetic acrylamide derivative featuring a pyridine ring substituted with a phenyl group at the 6-position and an acrylamide moiety at the 3-position.

Properties

IUPAC Name

N-(6-phenylpyridin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-14(17)16-12-8-9-13(15-10-12)11-6-4-3-5-7-11/h2-10H,1H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWQFEORVFBYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-phenylpyridin-3-yl)prop-2-enamide typically involves the reaction of 6-phenylpyridin-3-amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-phenylpyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound derivatives with saturated amide groups.

Scientific Research Applications

N-(6-phenylpyridin-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(6-phenylpyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a prop-2-enamide backbone with the following analogs (Table 1):

Compound Name Core Structure Key Substituents Source/Type
N-(6-phenylpyridin-3-yl)prop-2-enamide Pyridine (position 3) 6-phenyl Synthetic
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10, ) Phenyl-anilide 3-Fluoro, 4-trifluoromethyl Synthetic cinnamanilide
Moupinamide () Phenyl-ethylamide 4-hydroxy-3-methoxyphenyl, 4-hydroxyphenyl ethyl Natural (plant extract)
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide () Bromopyridine 6-bromo, 2-cyano, chiral phenylbutyl Synthetic

Key Observations :

  • Pyridine vs. Phenyl Rings: The target’s pyridine ring introduces nitrogen-based polarity, contrasting with phenyl-anilides () or natural phenyl-ethylamides (–3). Bromine and cyano groups in ’s compound enhance steric bulk and electronic effects .
  • Substituent Positions : The 6-phenyl group on pyridine may increase lipophilicity compared to polar substituents (e.g., hydroxyl or methoxy groups in Moupinamide) .

Antimicrobial Activity

  • Cinnamanilides () : Compound 10 showed bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin. Meta/para substituents on the anilide ring enhanced activity .
  • However, steric hindrance from the pyridine ring could reduce binding efficiency compared to simpler phenyl-anilides.

Anti-inflammatory Activity

  • Natural Amides () : Compounds 4, 6, 7, and 12 (IC50 <17.21 μM) demonstrated significant anti-inflammatory effects via NF-κB inhibition. Hydroxyl and methoxy groups were critical for activity .

Cytotoxicity

  • Cinnamanilides () : Compound 11 (3-Cl-4-Br substitution) exhibited cytotoxicity in THP1-Blue™ NF-κB cells, highlighting the impact of halogenation .
  • ’s Bromopyridine: Bromine’s electronegativity and cyano group could enhance cytotoxicity, though this remains untested .

Physicochemical Properties

Lipophilicity (logD7.4)

  • Cinnamanilides () : Experimental logD values correlated with ClogP estimates (r=0.65). Meta/para halogenation increased lipophilicity .
  • Target Compound: The phenylpyridine group likely confers moderate logD (~2.5–3.5), lower than ’s bromopyridine (logD >4.0 due to Br and cyano groups) .
  • Natural Amides () : Hydroxy/methoxy groups reduced logD, enhancing solubility but limiting membrane permeability .

Structure-Activity Relationship (SAR) Trends

  • Substituent Position : Meta/para substituents favor antimicrobial activity (), while ortho substituents enhance anti-inflammatory effects . The target’s 6-phenylpyridine may mimic para-like steric effects.
  • Electronic Effects : Pyridine’s electron-withdrawing nature could modulate acrylamide reactivity, contrasting with electron-donating groups in natural amides .
  • Halogenation : Bromine () and chlorine () improve lipophilicity and target binding but may increase toxicity risks .

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